molecular formula C12H15N3O B3338298 1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one CAS No. 883985-03-3

1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one

Cat. No. B3338298
Key on ui cas rn: 883985-03-3
M. Wt: 217.27
InChI Key: LTHHSSAETACXDL-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

Sodium hydride (60% dispersion in mineral oil; 117 mg, 4.88 mol) was added in portions over 10 min to a solution of benzyl 4-{2-[(3-bromopyridin-2-yl)amino]-2-oxoethyl}-3,6-dihydropyridine-1(2H)-carboxylate (1.91 g, 4.43 mol) in THF (15 mL) at 0° C. After 0.5 h, 2-(trimethylsilyl)ethoxymethyl chloride (0.861 mL, 4.88 mol) was then added slowly, keeping the temperature of the reaction mixture below 10° C. After 4 h, sodium hydride (60 mg) and 2-(trimethylsilyl)ethoxymethyl chloride (0.45 ml) were added and the reaction allowed to warm to room temperature overnight. The reaction was quenched with saturated aqueous ammonium chloride and the mixture was extracted with CH2Cl2 (3×). The combined organic layers were dried over MgSO4, filtered, and concentrated. The crude product was purified by silica gel chromatography, eluting with a gradient of 40 to 70% ethyl acetate:hexanes to give the title compound (1.51 g). MS: m/z=560.2 (M+1).
Quantity
117 mg
Type
reactant
Reaction Step One
Name
benzyl 4-{2-[(3-bromopyridin-2-yl)amino]-2-oxoethyl}-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.861 mL
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
0.45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[C:5]([NH:10][C:11](=[O:29])[CH2:12][C:13]2[CH2:14][CH2:15][N:16](C(OCC3C=CC=CC=3)=O)[CH2:17][CH:18]=2)=[N:6][CH:7]=[CH:8][CH:9]=1.C[Si](C)(C)CCOCCl>C1COCC1>[NH:16]1[CH2:17][CH2:18][C:13]2([C:4]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:10][C:11](=[O:29])[CH2:12]2)[CH2:14][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
117 mg
Type
reactant
Smiles
[H-].[Na+]
Name
benzyl 4-{2-[(3-bromopyridin-2-yl)amino]-2-oxoethyl}-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
1.91 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)NC(CC=1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.861 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.45 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 10° C
WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 40 to 70% ethyl acetate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1CCC2(CC1)CC(NC1=NC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: CALCULATEDPERCENTYIELD 0.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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